Physicochemical properties of 5-Amino-2-nitrobenzenesulfonic acid
Physicochemical properties of 5-Amino-2-nitrobenzenesulfonic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-2-nitrobenzenesulfonic Acid
Introduction
5-Amino-2-nitrobenzenesulfonic acid is an organic compound featuring a benzene ring substituted with amino (-NH₂), nitro (-NO₂), and sulfonic acid (-SO₃H) functional groups. Its molecular structure, C₆H₆N₂O₅S, gives rise to a unique combination of chemical properties that make it a valuable intermediate in various synthetic applications.[1] Primarily, it serves as a precursor in the manufacturing of azo dyes and other specialized colorants.[2] Understanding its physicochemical properties is paramount for researchers and drug development professionals to control reaction kinetics, optimize purification processes, ensure product quality, and establish safe handling procedures.
This guide provides a comprehensive analysis of the key physicochemical attributes of 5-Amino-2-nitrobenzenesulfonic acid, grounded in established analytical techniques. We will delve into not just the properties themselves, but the causality behind the experimental choices for their determination, ensuring a framework of scientific integrity and practical utility.
Molecular Structure and Identification
The arrangement of the functional groups on the benzene ring dictates the molecule's electronic environment, reactivity, and intermolecular interactions.
Caption: 2D Structure of 5-Amino-2-nitrobenzenesulfonic acid.
Key Identifiers:
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IUPAC Name: 5-amino-2-nitrobenzenesulfonic acid[1]
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CAS Number: 551-91-7[1]
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Molecular Formula: C₆H₆N₂O₅S[1]
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Synonyms: 5-amino-2-nitrobenzene-1-sulfonic acid, 4-Nitroaniline-3-sulfonic acid[1]
Core Physicochemical Properties
The following table summarizes the key computed and experimental properties of 5-Amino-2-nitrobenzenesulfonic acid. These values are critical for predicting its behavior in various solvents and reaction conditions.
| Property | Value | Source |
| Molecular Weight | 218.19 g/mol | PubChem[1] |
| Appearance | Yellow solid (typical for related compounds) | Thermo Fisher Scientific[3] |
| Melting Point | Data not readily available. An isomer, 2-Amino-5-nitrobenzenesulfonic acid (CAS 96-75-3), has a melting point of 196 °C. | ChemBK, ECHEMI[4][5] |
| Solubility | Limited solubility in water; soluble in DMSO, potentially requiring gentle warming. | Benchchem[6] |
| pKa (Predicted) | -1.01 ± 0.36 (for the sulfonic acid group on an isomer) | ChemBK[4] |
| XLogP3 (Computed) | 0.4 | PubChem, ECHEMI[1][5] |
The predicted low pKa value is characteristic of a sulfonic acid, indicating that it is a strong acid and will be deprotonated (as the sulfonate anion) in most aqueous solutions.[4] The positive XLogP3 value suggests a slight preference for lipophilic environments over hydrophilic ones, although the presence of the ionizable amino and sulfonic acid groups complicates this behavior significantly.[1][5]
Analytical Characterization Protocols
Accurate characterization is the cornerstone of scientific research and development. The following protocols represent a self-validating system for confirming the identity, purity, and structure of 5-Amino-2-nitrobenzenesulfonic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR will confirm the substitution pattern on the aromatic ring, while ¹³C NMR will identify all unique carbon environments.
Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation:
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Accurately weigh approximately 10-15 mg of 5-Amino-2-nitrobenzenesulfonic acid.
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Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for polar, acidic compounds.[6]
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If dissolution is slow, gently warm the sample vial and vortex until a clear solution is obtained.[6]
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Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition Parameters:
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Solvent: DMSO-d₆
-
Temperature: 298 K
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Reference: Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at δ ≈ 2.50 ppm.[6]
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Relaxation Delay: 2-5 seconds. A sufficient delay is crucial for quantitative integration.
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Number of Scans: 16-64 scans, depending on sample concentration.
-
-
¹³C NMR Acquisition Parameters:
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Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
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Solvent: DMSO-d₆
-
Temperature: 298 K
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Reference: Calibrate the spectrum using the solvent peak of DMSO-d₆ at δ ≈ 39.52 ppm.[6]
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Number of Scans: ≥1024 scans are typically required due to the low natural abundance of ¹³C.
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Trustworthiness: While experimental spectra for this specific isomer are not widely published, predictions based on structurally similar compounds provide a reliable guide for what to expect. The electron-donating amino group and the electron-withdrawing nitro and sulfonic acid groups create a distinct and predictable pattern of chemical shifts for the aromatic protons and carbons.[6]
Caption: Relationship between structure and expected ¹H NMR signals.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."
Experimental Protocol: FTIR (KBr Pellet)
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Sample Preparation:
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Grind a small amount (1-2 mg) of the compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the resulting powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample chamber.
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Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
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Trustworthiness: The presence of strong, characteristic absorption bands validates the identity of the functional groups. Look for:
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-NO₂ (Nitro group): Asymmetric and symmetric stretching vibrations around 1530 cm⁻¹ and 1350 cm⁻¹.[7]
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-NH₂ (Amino group): N-H stretching vibrations around 3400-3200 cm⁻¹.
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-SO₃H (Sulfonic acid group): S=O stretching vibrations around 1250-1120 cm⁻¹ and O-H stretching as a broad band.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the gold standard for assessing the purity of a compound and quantifying it in a mixture. By separating the compound from potential impurities based on its differential partitioning between a stationary and a mobile phase, it provides a robust and reproducible measure of purity.
Experimental Protocol: Reverse-Phase HPLC
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System Configuration:
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Column: A C18 reverse-phase column (e.g., Newcrom R1 or equivalent) is suitable for polar aromatic compounds.[8]
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[8]
-
Detector: UV detector set to a wavelength where the analyte has strong absorbance (e.g., determined by UV-Vis spectroscopy).
-
Flow Rate: Typically 1.0 mL/min.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column.
-
-
Analysis:
-
Inject a small volume (5-20 µL) of the sample.
-
Monitor the chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Trustworthiness: This method is self-validating. A single, sharp, symmetrical peak at a consistent retention time is a strong indicator of a pure compound. The presence of other peaks would indicate impurities, which can then be isolated and identified if necessary.
Synthesis and Safety Considerations
Overview of Synthesis
While this guide focuses on properties, understanding the synthesis provides context for potential impurities. A common industrial route for a related isomer involves the sulfonation of p-nitrochlorobenzene followed by amination.[9][10] This two-step process highlights the types of starting materials and intermediates that could potentially be present in a final product, reinforcing the need for rigorous purity analysis via HPLC.
Caption: Representative synthesis pathway for a related isomer.
Safety and Handling
Based on safety data sheets for structurally similar compounds, 5-Amino-2-nitrobenzenesulfonic acid should be handled with care.
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Hazards: May cause skin, eye, and respiratory irritation.[3][11]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly closed container in a cool, dry place.[2]
Conclusion
5-Amino-2-nitrobenzenesulfonic acid is a specialty chemical whose utility is defined by its distinct physicochemical properties. The combination of amino, nitro, and sulfonic acid groups on an aromatic scaffold creates a molecule with strong acidic character, specific spectroscopic signatures, and defined chromatographic behavior. The analytical protocols outlined in this guide—NMR for structure, IR for functional group identity, and HPLC for purity—provide a robust, self-validating framework for its characterization. For researchers and developers, a thorough understanding and application of these principles are essential for successful synthesis, purification, and application of this important chemical intermediate.
References
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PubChem. 5-Amino-2-nitrobenzenesulfonic acid. National Center for Biotechnology Information. [Link]
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Agency for Toxic Substances and Disease Registry. Analytical Methods. ATSDR. [Link]
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The Royal Society of Chemistry. Supporting information. The Royal Society of Chemistry. [Link]
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ChemBK. 2-Amino-5-Nitrobenzenesulfonic Acid. ChemBK. [Link]
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Thermo Fisher Scientific. SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
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PrepChem.com. Preparation of 2-amino-5-nitrobenzenesulfonic acid. PrepChem.com. [Link]
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ResearchGate. UV/Vis spectra of compound 5 recorded at different pH values. ResearchGate. [Link]
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PubChemLite. 5-amino-2-nitrobenzenesulfonic acid (C6H6N2O5S). PubChemLite. [Link]
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SIELC. Separation of 5-Amino-2-nitrobenzoic acid on Newcrom R1 HPLC column. SIELC. [Link]
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Chemical Papers. One-Step Preparation and NMR Properties of 5-Amino-2- formylbenzenesulfonic Acid. Chemical Papers. [Link]
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NextSDS. 5-amino-2-[2-(4-nitro-2-sulphophenyl)vinyl]benzenesulphonic acid. NextSDS. [Link]
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NIST WebBook. m-Nitrobenzensulfonic acid. NIST. [Link]
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Synthonix. 2-Amino-5-nitrobenzenesulfonic acid - [A39266]. Synthonix. [Link]
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PubChem. 2-Amino-5-nitrobenzoic acid. National Center for Biotechnology Information. [Link]
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PubChem. 5-Amino-2-nitrobenzoic acid. National Center for Biotechnology Information. [Link]
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NextSDS. 2-amino-5-(p-nitrobenzamido)benzenesulphonic acid. NextSDS. [Link]
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